molecular formula C7H16ClNO2 B1664340 Acetylcholine chloride CAS No. 60-31-1

Acetylcholine chloride

Cat. No. B1664340
CAS RN: 60-31-1
M. Wt: 181.66 g/mol
InChI Key: JUGOREOARAHOCO-UHFFFAOYSA-M
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Description

Acetylcholine chloride is a neurotransmitter released at nerve endings in both the central and peripheral nervous systems . It is a stable cholinergic agonist with muscarinic and nicotinic actions . It is available as white or off-white hygroscopic crystals, or as a crystalline powder .


Synthesis Analysis

The synthesis of Acetylcholine takes place in nerve terminals and is based on the reaction between acetyl coenzyme A (CoA) and choline (Ch), catalyzed by the enzyme choline acetyltransferase (ChAT) . An alternative method involves a reaction between choline and the acetyl group to create acetylcholine .


Molecular Structure Analysis

The molecular formula of Acetylcholine chloride is C7H16ClNO2 . It is composed of an acetyl group (acetyl coenzyme A, which comes from the sugar molecule glucose) and the nutrient choline .


Chemical Reactions Analysis

Acetylcholine is stored at the end of nerve cells until it’s triggered to be released. Once released, it moves into a space called the synaptic cleft. After binding to the receptors, the chemical message moves along to the next nerve cell and then the process repeats until the message arrives at its destination .


Physical And Chemical Properties Analysis

Acetylcholine chloride is hygroscopic in nature and is highly soluble in water, alcohol, propylene glycol, and chloroform . It has a molecular weight of 181.66 .

Scientific Research Applications

Neurotransmission

Acetylcholine chloride (ACh) is one of the most crucial neurotransmitters of the cholinergic system found in vertebrates and invertebrates . It plays a significant role in transmitting signals between nerve cells and from neurons to effector cells—muscle or glandular cells .

Alzheimer’s and Parkinson’s Disease Research

Disturbances in ACh transmission are closely related to dementia in Alzheimer’s and Parkinson’s disease . Therefore, understanding the role of ACh in these diseases can help in developing effective treatments.

Spectroscopic Determination

Spectroscopic techniques are used to detect and determine acetylcholine due to low limits of detection and quantification . These techniques provide a detailed overview of different methods used to determine ACh, especially in basic research on animal models on the central nervous system .

Treatment of Nervous System Diseases

Acetylcholine Chloride is a small molecule drug that targets the AChR (acetylcholine receptor). It has been approved for use in the treatment of various diseases related to the nervous system . For example, it has shown efficacy in treating conditions such as paralysis .

Treatment of Cardiovascular Diseases

Acetylcholine Chloride has also been used in the treatment of cardiovascular diseases, including coronary vasospasm . It targets the acetylcholine receptor, which plays a crucial role in the cardiovascular system .

Treatment of Eye Diseases

Acetylcholine Chloride has shown promise in the treatment of eye diseases like cataract, corneal diseases, and iris diseases . It acts as an endogenous neurotransmitter at cholinergic synapses .

Treatment of Skin and Musculoskeletal Diseases

Acetylcholine Chloride is also indicated for skin and musculoskeletal diseases, such as alopecia areata . It has been used as a substrate for acetylcholinesterase .

Research and Experimental Studies

AChR agonists like Acetylcholine Chloride can be utilized in research and experimental studies to study the role of acetylcholine receptors in different physiological processes or to develop new therapeutic strategies .

Mechanism of Action

Target of Action

Acetylcholine chloride primarily targets acetylcholine receptors (AChRs) . These receptors are found in the central and peripheral nervous systems and are classified into two major types: muscarinic and nicotinic . Acetylcholine is the major transmitter at neuromuscular junctions, autonomic ganglia, parasympathetic effector junctions, a subset of sympathetic effector junctions, and at many sites in the central nervous system .

Biochemical Pathways

Acetylcholine chloride affects several biochemical pathways. It plays a significant role in the regulation of neuronal differentiation, cellular proliferation, and apoptosis . The activation of AChRs increases cellular proliferation and neurogenesis . Regulation of intracellular calcium through AChRs may underlie many functions of ACh .

Pharmacokinetics

This rapid metabolism limits its use as an administered drug, although it is useful in some ophthalmological applications .

Result of Action

The action of acetylcholine chloride results in a wide range of physiological effects. In the cardiovascular system, it acts as a vasodilator, decreases heart rate, and decreases heart muscle contraction . In the gastrointestinal system, it increases peristalsis in the stomach and the amplitude of digestive contractions . In the brain, acetylcholine functions as a neurotransmitter and as a neuromodulator, playing an important role in arousal, attention, memory, and motivation .

Action Environment

The action of acetylcholine chloride can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the physiological state of the organism, and the specific characteristics of the target cells can all affect the action, efficacy, and stability of acetylcholine

Safety and Hazards

Acetylcholine chloride should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. It is also advised to wear protective gloves/protective clothing/eye protection/face protection and to use only outdoors or in a well-ventilated area .

Future Directions

Acetylcholine plays an important role in cognitive function, as shown by pharmacological manipulations that impact working memory, attention, episodic memory, and spatial memory function . Future research directions are likely to focus on further understanding the role of acetylcholine in governing mechanisms of active maintenance in working memory tasks and in regulating network dynamics important for effective processing of stimuli in attention and episodic memory tasks .

properties

IUPAC Name

2-acetyloxyethyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGOREOARAHOCO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51-84-3 (Parent)
Record name Acetylcholine chloride [USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID5048978
Record name Acetylcholine chloride
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Molecular Weight

181.66 g/mol
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Solubility

>27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532873
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Description Aqueous solubility in buffer at pH 7.4

Product Name

Acetylcholine chloride

CAS RN

60-31-1
Record name Acetylcholine chloride
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Record name Acetylcholine chloride [USP:INN:BAN:JAN]
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Record name ACETYLCHOLINE CHLORIDE
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Record name Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, chloride (1:1)
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Record name Acetylcholine chloride
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Record name Acetylcholine chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does acetylcholine chloride exert its effects within the body?

A1: Acetylcholine chloride interacts with two primary types of receptors: muscarinic and nicotinic receptors. These receptors are found throughout the body in various tissues and organ systems.

  • Muscarinic receptors are G protein-coupled receptors primarily found in the parasympathetic nervous system, regulating functions like smooth muscle contraction, gland secretion, and heart rate. [, , , ]
  • Nicotinic receptors are ligand-gated ion channels found in the central nervous system, peripheral nervous system, and neuromuscular junctions. They play a role in muscle contraction, learning, memory, and reward pathways. [, , ]

Q2: Can you elaborate on the specific downstream effects of acetylcholine chloride binding to these receptors?

A2: Binding of acetylcholine chloride to its receptors initiates a cascade of downstream effects depending on the receptor type and location.

  • Muscarinic receptor activation generally leads to parasympathetic effects such as:
    • Smooth muscle contraction in the gastrointestinal tract, airways, bladder, and eyes. [, , , , , ]
    • Increased glandular secretions like saliva, sweat, and tears. []
    • Decreased heart rate and contractility. [, , , ]
  • Nicotinic receptor activation leads to:
    • Skeletal muscle contraction at the neuromuscular junction. [, , , ]
    • Neurotransmitter release in the brain (e.g., dopamine, serotonin). [, , ]

Q3: What is the molecular formula and weight of acetylcholine chloride?

A3: The molecular formula of acetylcholine chloride is C₇H₁₆ClNO₂ and its molecular weight is 181.66 g/mol. []

Q4: Is there any spectroscopic data available for acetylcholine chloride?

A4: While specific spectroscopic data is not provided in the provided research papers, acetylcholine chloride can be characterized using various spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. [, ]

Q5: How stable is acetylcholine chloride under various conditions?

A5: Acetylcholine chloride is known to be unstable in alkaline solutions and readily hydrolyzes. [, ] Its stability can be affected by factors like pH, temperature, and the presence of certain enzymes like acetylcholinesterase. [, , , ]

Q6: Are there any strategies to improve the stability of acetylcholine chloride?

A6: Several formulation strategies can be employed to enhance the stability of acetylcholine chloride, such as:

  • Lyophilization: This technique removes water from the formulation, improving stability. []
  • Encapsulation: Encapsulating acetylcholine chloride within nanoparticles or liposomes can protect it from degradation. []
  • Chemical modification: Synthesizing more stable analogs of acetylcholine chloride with improved pharmacokinetic properties. []

Q7: Has computational chemistry been used to study acetylcholine chloride?

A8: Yes, computational methods like DFT+D3 have been employed to define optimized parameters of the crystal lattice, atomic coordinates, bond lengths, and electronic structure of acetylcholine chloride. []

Q8: How do structural modifications of acetylcholine chloride affect its activity?

A8: Modifications to the structure of acetylcholine chloride can significantly impact its activity, potency, and selectivity for muscarinic and nicotinic receptors. For example:

  • Introduction of a methyl group on the beta carbon atom of the ethyl chain increases resistance to hydrolysis by acetylcholinesterase, resulting in a longer duration of action (e.g., acetyl-β-methylcholine chloride). [, ]
  • Replacing the acetyl group with a carbamate group leads to compounds with greater resistance to hydrolysis and prolonged duration of action (e.g., carbamoylcholine chloride). [, ]

Q9: What are some in vitro and in vivo models used to study acetylcholine chloride?

A9: Researchers utilize various models to investigate the effects of acetylcholine chloride:

  • In vitro models: Isolated tissue preparations such as rat uterus, ileum, and thoracic aorta are used to assess smooth muscle contraction and relaxation in response to acetylcholine chloride. [, , , ]
  • In vivo models:
    • Rodent models of asthma are employed to evaluate the effects of acetylcholine chloride on airway responsiveness. [, ]
    • Animal models of intestinal dysfunction are used to investigate the role of acetylcholine chloride in visceral sensitivity. []

Q10: What are the known toxic effects of acetylcholine chloride?

A10: While essential for numerous physiological functions, high doses of acetylcholine chloride can lead to cholinergic crisis, characterized by excessive parasympathetic stimulation. Symptoms may include:

  • Bradycardia and hypotension [, ]
  • Bronchospasm and increased secretions [, ]
  • Salivation, lacrimation, urination, defecation, and gastrointestinal cramping [, ]

Q11: Are there any specific drug delivery strategies being explored for acetylcholine chloride?

A12: Acetylcholine chloride is primarily used for its immediate and localized effects, often administered intravenously or topically. Targeted drug delivery strategies are being explored for more stable analogs and derivatives of acetylcholine chloride to enhance their therapeutic potential. [, ]

Q12: How is acetylcholine chloride detected and quantified?

A12: Various analytical techniques can be employed for acetylcholine chloride detection and quantification:

  • Electrometric methods: These methods rely on measuring the pH change resulting from the enzymatic hydrolysis of acetylcholine chloride by acetylcholinesterase. []
  • Chemiluminescence methods: These methods utilize the activation effect of acetylcholine chloride on the luminol chemiluminescent reaction for detection. []
  • Flow injection analysis: This technique can be combined with spectrophotometry or other detection methods to quantify acetylcholine chloride based on its inhibitory effect on immobilized acetylcholinesterase. []

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